molecular formula C11H17NO2 B13046429 (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

Cat. No.: B13046429
M. Wt: 195.26 g/mol
InChI Key: YJLGGNXKKIPDFU-KCJUWKMLSA-N
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Description

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of enzymatic resolution to separate the enantiomers from a racemic mixture .

Industrial Production Methods

Industrial production of this compound often employs large-scale chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or crystallization methods using chiral auxiliaries . These methods ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m1/s1

InChI Key

YJLGGNXKKIPDFU-KCJUWKMLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)OC

Origin of Product

United States

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